2-(3-Chloro-2-methylphenyl)ethanethiol

Catalog No.
S8274896
CAS No.
M.F
C9H11ClS
M. Wt
186.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chloro-2-methylphenyl)ethanethiol

Product Name

2-(3-Chloro-2-methylphenyl)ethanethiol

IUPAC Name

2-(3-chloro-2-methylphenyl)ethanethiol

Molecular Formula

C9H11ClS

Molecular Weight

186.70 g/mol

InChI

InChI=1S/C9H11ClS/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3

InChI Key

SOWUZZWAEAKDMZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)CCS

Canonical SMILES

CC1=C(C=CC=C1Cl)CCS

2-(3-Chloro-2-methylphenyl)ethanethiol is an organosulfur compound characterized by a thiol group (-SH) attached to a phenyl ring that has a chlorine atom and a methyl group in its ortho position. This compound is notable for its potential applications in medicinal chemistry and material science due to the reactivity of the thiol group, which can participate in various

The chemical behavior of 2-(3-Chloro-2-methylphenyl)ethanethiol includes several types of reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
  • Reduction: The compound can undergo reduction reactions, particularly affecting the chlorinated aromatic ring, using reducing agents like lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The presence of the chlorine atom allows for substitution reactions where it can be replaced by other substituents, such as nitro groups or alkyl groups.

Research indicates that compounds with thiol groups, including 2-(3-Chloro-2-methylphenyl)ethanethiol, may exhibit significant biological activities. Thiols are known to participate in redox reactions and can influence cellular processes by modulating the activity of enzymes and signaling proteins involved in oxidative stress responses . Specific studies have highlighted the potential anticancer properties of similar compounds, suggesting that they may inhibit cell proliferation in various cancer cell lines .

The synthesis of 2-(3-Chloro-2-methylphenyl)ethanethiol typically involves several key steps:

  • Starting Materials: The process begins with 3-chloro-2-methylbenzyl chloride.
  • Reaction with Thiourea: This benzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide, forming an intermediate thiouronium salt.
  • Hydrolysis: The thiouronium salt is hydrolyzed under acidic conditions to yield the desired thiol compound.

In industrial settings, continuous flow reactors may be employed to enhance reaction efficiency and yield, utilizing controlled temperature and pressure conditions.

2-(3-Chloro-2-methylphenyl)ethanethiol has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases, particularly cancer.
  • Material Science: The compound's reactivity allows it to be used in synthesizing polymers or other materials where thiol functionalities are beneficial.

Studies on similar thiol-containing compounds suggest that they can interact with various biological targets. For instance, they may form covalent bonds with cysteine residues in proteins, potentially modifying their function. This interaction can influence pathways related to oxidative stress and cellular signaling .

Several compounds share structural similarities with 2-(3-Chloro-2-methylphenyl)ethanethiol. Here are some notable examples:

Compound NameStructural Features
2-(3-Chloro-4-fluorophenyl)ethanethiolContains a fluorine atom instead of a methyl group
2-(3-Fluorophenyl)ethanethiolLacks both chlorine and methyl substitutions
2-(4-Methylphenyl)ethanethiolLacks the fluorine atom at the 3-position
2-PhenylethanethiolLacks both the chlorine and methyl substitutions

Uniqueness

The uniqueness of 2-(3-Chloro-2-methylphenyl)ethanethiol lies in its specific combination of functional groups. The presence of both chlorine and methyl groups on the phenyl ring enhances its reactivity compared to other analogous compounds. Additionally, the thiol group provides distinct chemical properties that make it valuable for various applications, particularly in medicinal chemistry where redox activity is crucial .

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.0269992 g/mol

Monoisotopic Mass

186.0269992 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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